molecular formula C4H9Br B032881 1-Bromobutane-D9 CAS No. 98195-36-9

1-Bromobutane-D9

Cat. No.: B032881
CAS No.: 98195-36-9
M. Wt: 146.07 g/mol
InChI Key: MPPPKRYCTPRNTB-YNSOAAEFSA-N
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Biochemical Analysis

Biochemical Properties

1-Bromobutane-D9 is used largely in synthesis as a source of the deuterated butyl group It interacts with various enzymes and proteins during the synthesis process

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its role in organic synthesis. It introduces a bromine atom into a molecule or prepares other organic compounds that contain a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromobutane-D9 can be synthesized by reacting butan-1-ol with a hydrogen halide, such as hydrobromic acid (HBr). The reaction follows an S_N2 mechanism, where the hydroxyl group of butan-1-ol is protonated by a strong acid, such as sulfuric acid (H2SO4), to form a good leaving group. The reaction can be carried out using aqueous HBr or HBr gas generated in situ by reacting sodium bromide (NaBr) with sulfuric acid .

Reaction Steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and distillation units to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-Bromobutane-D9 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-).

    Magnesium Metal: Used in Grignard reactions to form the Grignard reagent.

Major Products Formed

Comparison with Similar Compounds

1-Bromobutane-D9 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. Similar compounds include:

These similar compounds share common applications in organic synthesis and scientific research but differ in their halogen atoms, which can influence their reactivity and specific uses.

Properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,4-nonadeuteriobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPPKRYCTPRNTB-YNSOAAEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481752
Record name 1-Bromobutane-D9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98195-36-9
Record name 1-Bromobutane-D9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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